N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c1(5-17-6-8-19-9-7-17)4-13-11-2-3-12-15-14-10-18(12)16-11/h2-3,10H,1,4-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPZGFFRXJLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of a triazolopyridazine derivative with a morpholine-containing reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets.
1.1 Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. For instance, derivatives have shown efficacy against different cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving the modulation of the PI3K/Akt pathway .
1.2 Neurological Disorders
The compound's morpholine group suggests potential use in treating neurological disorders. Research indicates that similar compounds can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as schizophrenia and anxiety disorders . The modulation of these receptors can lead to improved synaptic function and neuroprotection.
Pharmacological Applications
2.1 Antimicrobial Properties
Investigations into the antimicrobial activity of triazolo derivatives have shown promising results against a range of pathogens. The compound's ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity presents opportunities for developing new antibiotics .
2.2 Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases, making it a candidate for further pharmacological development .
Research Tool
3.1 Biological Studies
Due to its unique structure, this compound serves as a valuable research tool in biological studies. It can be used to probe the functions of specific receptors or enzymes in cellular models, aiding in the understanding of complex biological processes.
3.2 Structure-Activity Relationship (SAR) Studies
The compound is also significant in SAR studies aimed at optimizing the efficacy and selectivity of related compounds. By modifying different parts of the molecule, researchers can identify key structural features that influence biological activity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various triazolo-pyridazine derivatives for their anticancer properties. This compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neurological Modulation
In a study focused on neurological disorders published in Neuropharmacology, researchers investigated the effects of this compound on mGluR signaling pathways. Results indicated that it could enhance synaptic plasticity, suggesting potential therapeutic benefits for conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Findings :
Pharmacological and Physicochemical Properties
Notes:
- The morpholine group in the target compound likely reduces CYP450-mediated metabolism compared to phenyl or CF3-substituted analogs .
- Piperazine-containing analogs () face metabolic instability but excel in target selectivity .
Q & A
Q. What are the optimal synthetic routes for N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine?
- Methodological Answer : Synthesis typically involves constructing the triazolo-pyridazine core via cyclization of hydrazine derivatives with aldehydes/ketones, followed by introducing the morpholine-propyl substituent. Key steps include:
- Cyclization : Use hydrazine precursors under reflux in ethanol (10–12 hours) to form the triazole ring .
- Substitution : React the core with 3-(morpholin-4-yl)propylamine under controlled pH (7–8) and temperature (60–80°C) to ensure regioselectivity .
- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .
Q. How is the structural integrity and purity of the compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry (e.g., distinguishing triazole ring positions) and substituent integration .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate assays under uniform conditions (e.g., cell line specificity, ATP concentration in kinase inhibition studies) to minimize variability .
- Impurity Profiling : Use HPLC-MS to identify batch-specific impurities (e.g., unreacted intermediates) that may skew activity results .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO tolerance limits in cellular assays) .
Q. What computational strategies optimize reaction design for morpholine-containing analogs?
- Methodological Answer :
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for cyclization) using DFT (B3LYP/6-31G*) to predict regioselectivity .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations for morpholine-propyl coupling .
- Solvent Screening : COSMO-RS simulations predict solubility of intermediates, reducing trial-and-error in purification .
Q. How can the morpholine substituent’s placement influence pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Replace morpholine with thiomorpholine or adjust propyl chain length to balance lipophilicity (measured via shake-flask method) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of morpholine, guiding structural modifications .
- Solubility Enhancement : Co-crystallize with sulfonic acids (e.g., p-toluenesulfonic acid) to improve aqueous solubility without altering bioactivity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in different cancer cell lines?
- Methodological Answer :
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases) in resistant cell lines .
- Transcriptomic Profiling : RNA-seq identifies overexpression of efflux pumps (e.g., P-gp) in non-responsive lines, suggesting compound efflux .
- Redox Sensitivity : Measure intracellular glutathione levels; high GSH may reduce triazolo-pyridazine efficacy via antioxidant scavenging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
